

Application Note: High-Yield Synthesis of 2-Chlorobenzophenone via Friedel-Crafts Acylation

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (2-Chlorophenyl)
(phenyl)methanone

Cat. No.: B131818

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chlorobenzophenone is a key intermediate in the synthesis of various pharmaceuticals and fine chemicals. Its benzophenone core is a scaffold found in numerous biologically active molecules. The Friedel-Crafts acylation is a robust and widely used method for the synthesis of aryl ketones, offering a direct route to C-C bond formation on an aromatic ring. This application note provides a detailed protocol for the synthesis of 2-Chlorobenzophenone through the Friedel-Crafts acylation of benzene with 2-chlorobenzoyl chloride, utilizing a mixed-Lewis acid catalyst system to achieve high yield and purity.

Reaction Scheme

The synthesis proceeds via the electrophilic aromatic substitution of benzene with the acylium ion generated from 2-chlorobenzoyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride.

Experimental Protocol

This protocol is adapted from established methodologies for Friedel-Crafts acylation, with specific conditions optimized for the synthesis of 2-Chlorobenzophenone.[\[1\]](#)

Materials:

- 2-Chlorobenzoyl chloride (1.0 eq)
- Benzene (1.0 - 5.0 eq)
- Anhydrous Aluminum Chloride (AlCl_3)
- Anhydrous Zinc Chloride (ZnCl_2)
- Dichloromethane (anhydrous)
- 0.5 M Hydrochloric Acid (HCl)
- Saturated Sodium Bicarbonate solution
- Brine (saturated NaCl solution)
- Anhydrous Magnesium Sulfate (MgSO_4) or Sodium Sulfate (Na_2SO_4)
- Ethyl acetate
- Petroleum ether
- Nitrogen gas (inert atmosphere)

Equipment:

- Three-necked round-bottom flask
- Magnetic stirrer and stir bar
- Dropping funnel
- Reflux condenser with a drying tube (e.g., CaCl_2)
- Ice-water bath
- Separatory funnel

- Rotary evaporator
- Standard laboratory glassware
- Filtration apparatus

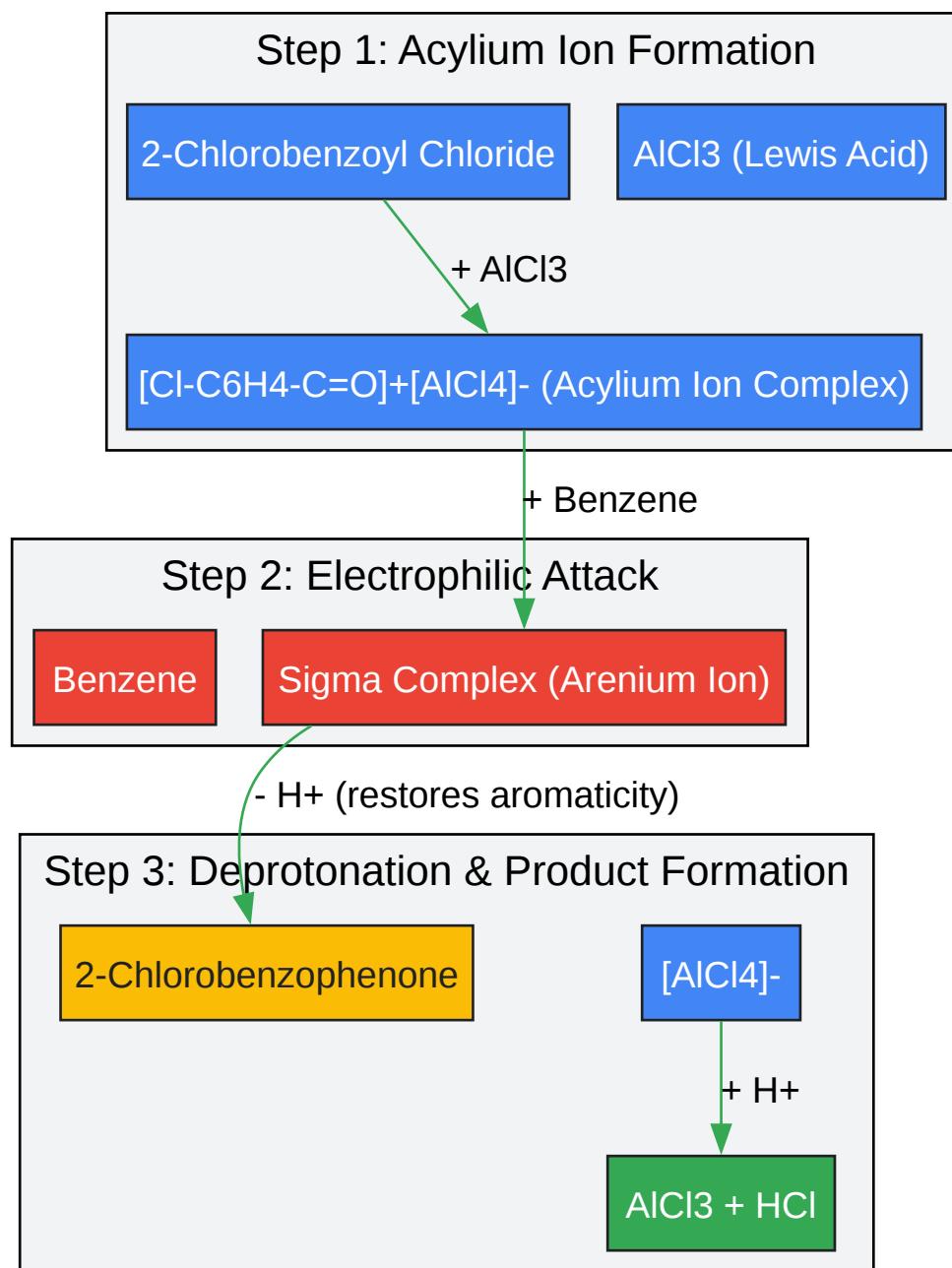
Procedure:

- Reaction Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet. The reaction should be carried out under an inert nitrogen atmosphere.
- Catalyst and Reagent Preparation: In the reaction flask, add anhydrous aluminum chloride and anhydrous zinc chloride (in a 1:2 molar ratio) to anhydrous dichloromethane. Cool the suspension to between -20°C and -15°C using an appropriate cooling bath.[\[1\]](#)
- Addition of Reactants: Prepare a solution of 2-chlorobenzoyl chloride in anhydrous benzene. Add this solution to the dropping funnel.
- Reaction: Slowly add the 2-chlorobenzoyl chloride and benzene solution dropwise to the cooled, stirred catalyst suspension over 30-60 minutes. Maintain the internal reaction temperature between -20°C and -15°C throughout the addition.[\[1\]](#)
- Reaction Completion: After the addition is complete, continue stirring the reaction mixture at -20°C to -15°C for an additional 2 to 2.5 hours.[\[1\]](#) The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- Work-up - Quenching: Carefully and slowly pour the cold reaction mixture into a beaker containing a mixture of crushed ice and 0.5 M hydrochloric acid to decompose the aluminum chloride complex.
- Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with dichloromethane.
- Washing: Combine the organic layers and wash sequentially with 0.5 M HCl, water, saturated sodium bicarbonate solution, and finally with brine.

- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the solvent using a rotary evaporator to obtain the crude product.
- Purification: The crude 2-Chlorobenzophenone can be purified by crystallization. A mixed solvent system of ethyl acetate and petroleum ether (e.g., in a 2:1 volume ratio) is effective.
[1] Filter the purified crystals and dry under vacuum.

Data Presentation

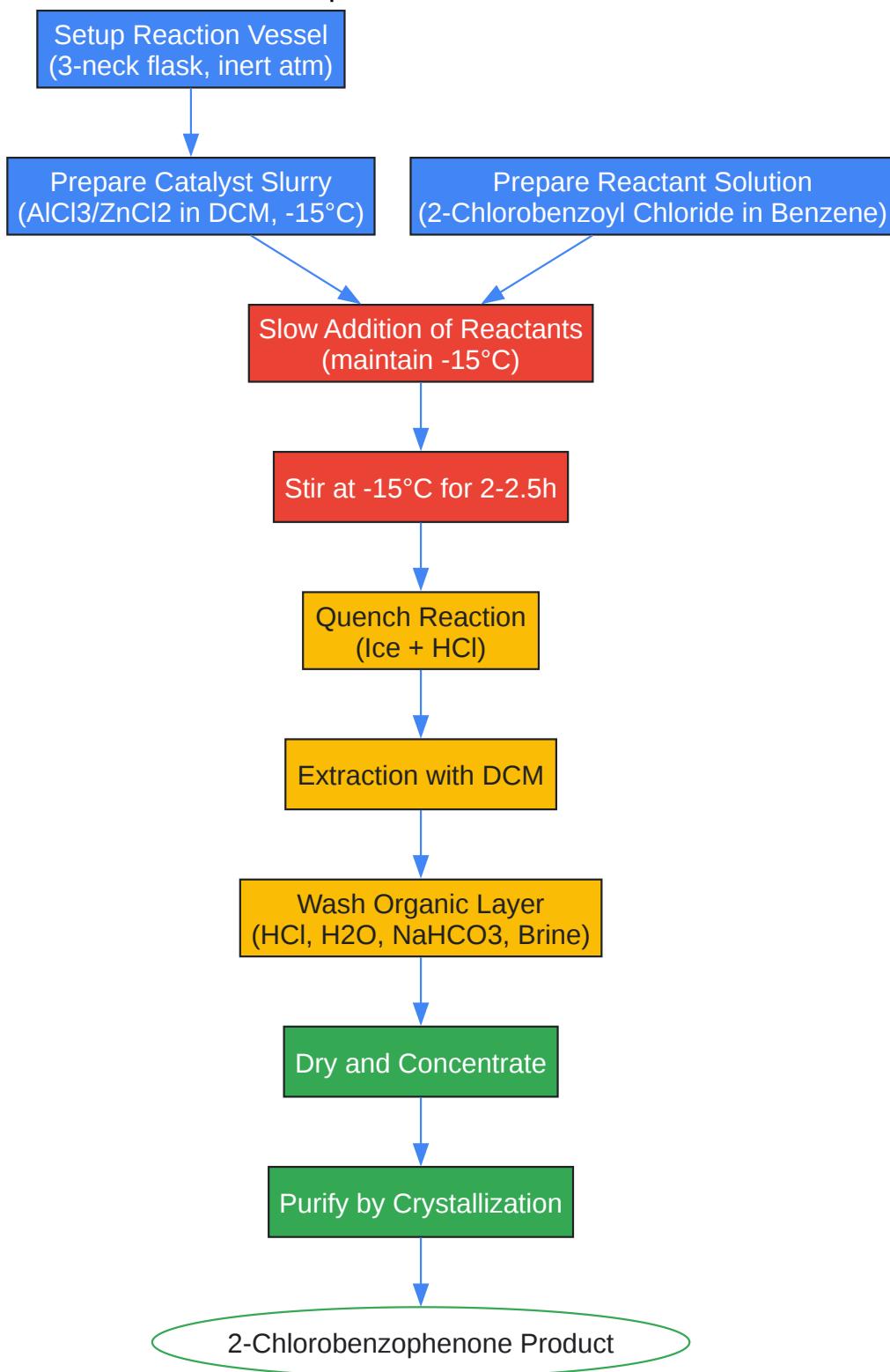
The following table summarizes the quantitative data for the synthesis of 2-Chlorobenzophenone.


Parameter	Value	Reference
Physical Properties		
Molecular Formula	<chem>C13H9ClO</chem>	[2]
Molecular Weight	216.66 g/mol	[2]
Melting Point	44-47 °C	[2]
Boiling Point	330 °C	[2]
Appearance	White to off-white solid	
Reaction Parameters		
Yield	94-96%	[1]
Purity	99.5-99.8%	[1]
Spectroscopic Data		
Mass Spectrometry (MS)		
Molecular Ion (M+)	m/z 216, 218 (isotopic pattern)	
¹H NMR (Predicted)		
Aromatic Protons	δ 7.2-7.8 ppm (m, 9H)	
¹³C NMR (Predicted)		
Carbonyl Carbon (C=O)	δ ~195 ppm	
Aromatic Carbons	δ 125-140 ppm	
Infrared (IR) Spectroscopy (Predicted)		
C=O Stretch (Ketone)	~1665 cm⁻¹	
Aromatic C=C Stretch	1600-1450 cm⁻¹	
C-Cl Stretch	~750 cm⁻¹	

Note: Predicted spectroscopic data is based on the chemical structure and typical values for similar compounds, as direct experimental spectra were not available in the searched resources.

Mandatory Visualizations

Friedel-Crafts Acylation of Benzene: Reaction Mechanism


Reaction Mechanism for 2-Chlorobenzophenone Synthesis

[Click to download full resolution via product page](#)

A diagram illustrating the Friedel-Crafts acylation mechanism.

Experimental Workflow for 2-Chlorobenzophenone Synthesis

Experimental Workflow

[Click to download full resolution via product page](#)

A flowchart of the synthesis and purification process.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CN106397156A - Preparation method of 2-chloro-benzophenone - Google Patents [patents.google.com]
- 2. 2-クロロベンゾフェノン ≥99% | Sigma-Aldrich [sigmaaldrich.com]
- To cite this document: BenchChem. [Application Note: High-Yield Synthesis of 2-Chlorobenzophenone via Friedel-Crafts Acylation]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b131818#friedel-crafts-acylation-protocol-for-2-chlorobenzophenone-synthesis>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

